molecular formula C17H16ClN3O3S B11438819 1-(3-chloro-4-methoxyphenyl)-5-methyl-4-tosyl-1H-1,2,3-triazole

1-(3-chloro-4-methoxyphenyl)-5-methyl-4-tosyl-1H-1,2,3-triazole

Cat. No.: B11438819
M. Wt: 377.8 g/mol
InChI Key: DTILEJYRCQEZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the chlorinated methoxyphenyl group: This step involves the reaction of a suitable phenol derivative with chlorinating agents such as thionyl chloride.

    Attachment of the methylbenzenesulfonyl group: This can be done through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE can be compared with other similar compounds, such as:

    1-(3-CHLORO-4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE: Lacks the methylbenzenesulfonyl group, which may result in different chemical and biological properties.

    1-(3-CHLORO-4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1H-1,2,3-TRIAZOLE: Lacks the methyl group, which may affect its reactivity and applications.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)sulfonyltriazole

InChI

InChI=1S/C17H16ClN3O3S/c1-11-4-7-14(8-5-11)25(22,23)17-12(2)21(20-19-17)13-6-9-16(24-3)15(18)10-13/h4-10H,1-3H3

InChI Key

DTILEJYRCQEZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.